

Solubility of 2-Aminopyridine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyridine

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This technical guide provides a comprehensive overview of the solubility of **2-aminopyridine** in various organic solvents. Understanding the solubility of this crucial chemical intermediate is paramount for process design, optimization of crystallization processes, and the development of pharmaceutical formulations. **2-Aminopyridine** serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.^[1] Its solubility characteristics directly influence reaction kinetics, product yield, and purity in these synthetic routes.^[2]

Quantitative Solubility Data

The solubility of **2-aminopyridine** has been experimentally determined in a range of organic solvents across different temperatures. The data, expressed in mole fraction (x), is summarized in the tables below for clear comparison. In general, the solubility of **2-aminopyridine** increases with rising temperature in all tested solvents.^[2]

Table 1: Mole Fraction Solubility (x) of **2-Aminopyridine** in Alcohols and Polar Aprotic Solvents.
^[2]

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	Isobutanol	NMP ¹	DMF ²	Acetonitrile
273.15	0.3015	0.2311	0.1989	0.1201	0.1765	0.1112	0.5011	0.4512	0.0987
278.15	0.3356	0.2634	0.2254	0.1389	0.2011	0.1287	0.5432	0.4987	0.1154
283.15	0.3721	0.2987	0.2543	0.1598	0.2276	0.1481	0.5876	0.5489	0.1341
288.15	0.4112	0.3371	0.2859	0.1821	0.2563	0.1695	0.6345	0.6012	0.1549
293.15	0.4531	0.3789	0.3201	0.2065	0.2871	0.1921	0.6831	0.6554	0.1778
298.15	0.4979	0.4241	0.3572	0.2331	0.3202	0.2167	0.7332	0.7112	0.2021
303.15	0.5451	0.4729	0.3974	0.2619	0.3558	0.2433	0.7851	0.7681	0.2285
308.15	0.5952	0.5255	0.4409	0.2931	0.3939	0.2719	0.8382	0.8259	0.2569
313.15	0.6483	0.5821	0.4879	0.3268	0.4348	0.3025	0.8921	0.8841	0.2874

¹N-methyl-2-pyrrolidone, ²N,N-dimethylformamide

Table 2: Mole Fraction Solubility (x) of **2-Aminopyridine** in Esters, Ketones, and Non-polar Solvents.

Temperature (K)	n-Propyl Acetate[2]	Amyl Acetate[2]	Ethyl Acetate[3][4]	Acetone [3][4]	Chloroform[3]	n-Hexane[2]	Cyclohexane[2]
273.15	0.1543	0.1432	-	-	-	0.0098	0.0087
278.15	0.1787	0.1665	-	-	-	0.0115	0.0102
283.15	0.2054	0.1921	-	-	-	0.0134	0.0119
288.15	0.2348	0.2203	0.5014	0.4523	0.4899	0.0156	0.0138
293.15	0.2671	0.2511	0.5432	0.4988	0.5321	0.0181	0.0160
298.15	0.3024	0.2847	0.5876	0.5487	0.5765	0.0209	0.0185
303.15	0.3411	0.3213	0.6345	0.6011	0.6232	0.0241	0.0213
308.15	0.3832	0.3609	0.6831	0.6553	0.6721	0.0277	0.0245
313.15	0.4289	0.4037	0.7332	0.7111	0.7233	0.0318	0.0281
318.15	-	-	0.7851	-	0.7768	-	-
323.15	-	-	0.8382	-	-	-	-

The solubility of **2-aminopyridine** follows the decreasing order across the tested solvents: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate > amyl acetate > isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[2]

Experimental Protocols

The quantitative data presented was primarily determined using the isothermal shake-flask method or a similar static analytical method, which are standard procedures for solubility measurement.[2][3][4]

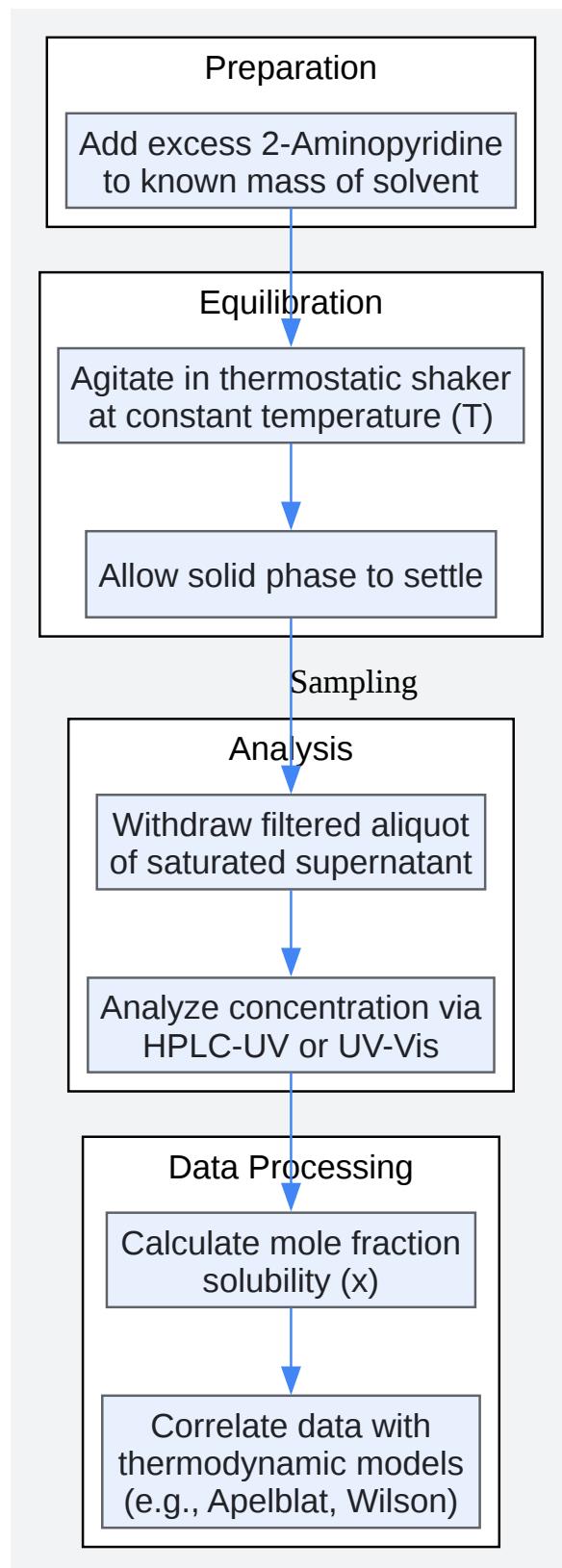
Key Experimental Method: Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

- Preparation: An excess amount of **2-aminopyridine** is added to a known mass of the selected organic solvent in a sealed vessel, typically a jacketed glass flask, to create a supersaturated solution.[2]
- Equilibration: The vessel is placed in a thermostatic shaker or a constant-temperature bath. [2] The mixture is agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is achieved. The time required for equilibration is determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.
- Phase Separation: After reaching equilibrium, agitation is stopped, and the mixture is left undisturbed to allow the excess solid to settle. This phase separation is critical to ensure that only the saturated liquid phase is sampled.
- Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 μm) to remove any fine solid particles.
- Quantification: The concentration of **2-aminopyridine** in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method.[2] For instance, a mobile phase consisting of a methanol and potassium dihydrogen phosphate buffer mixture (e.g., 4:6 v/v) can be used with UV detection at a wavelength of 318 nm.[2] Alternatively, UV-Vis spectrometry has also been employed for concentration analysis.[3][4]
- Data Calculation: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent. The experiment is typically repeated multiple times at each temperature to ensure reproducibility and accuracy.[2]

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.



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Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling

To enhance the utility of the experimental data, various thermodynamic models are often employed to correlate the solubility of **2-aminopyridine** with temperature. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, the Wilson model, and the NRTL model.[2] These models are invaluable for interpolating solubility at temperatures not experimentally measured and for calculating thermodynamic properties of the solution process, such as mixing enthalpy and entropy. The modified Apelblat equation, in particular, has been shown to provide a good correlation for the solubility of **2-aminopyridine** in several organic solvents.[2]

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